molecular formula C21H23N3O6 B608407 N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide CAS No. 1629052-78-3

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

Cat. No. B608407
M. Wt: 413.43
InChI Key: QYDASSGXBXGRBS-CKJXQJPGSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis, solubility testing, and reactivity testing are often used .

Scientific Research Applications

  • Proteasome Inhibitors in Rheumatoid Arthritis : The compound, as part of a class of peptide epoxyketone-based proteasome inhibitors, was studied for its potential in overcoming resistance mechanisms in rheumatoid arthritis treatment. It was found that resistance to Bortezomib, a registered proteasome inhibitor, due to mutations in the proteasome β5 subunit and drug efflux mediated by ATP-binding cassette transporters, could be less pronounced for this compound (Verbrugge et al., 2012).

  • Glycine Transporter 1 Inhibitor : A related compound was identified as a potent and orally available Glycine Transporter 1 inhibitor, showcasing its potential in the central nervous system multiparameter optimization, which is crucial for designing drugs targeting the central nervous system (Yamamoto et al., 2016).

  • CGRP Receptor Antagonist : This compound was part of a study focusing on the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. The research developed a stereoselective and economical synthesis of these compounds, demonstrating their potential in pharmaceutical applications (Cann et al., 2012).

  • Shrimp Preservatives : Hydroxypyridinone derivatives, including a similar compound, were investigated for their potential as shrimp preservatives due to their strong tyrosinase inhibitory and antimicrobial activities. This research highlights its possible application in the food industry (Dai et al., 2016).

  • Anticancer Activity : A compound with a similar structure was synthesized and evaluated for its potential in inhibiting tubulin polymerization, which is a key mechanism in anticancer activity. The study included experimental and computational analyses, indicating its potential application in cancer treatment (Jayarajan et al., 2019).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information about toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDASSGXBXGRBS-CKJXQJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((S)-3-Hydroxy-1-(((S)-1-((R)-2-methyloxiran-2-YL)-1-oxo-3-phenylpropan-2-YL)amino)-1-oxopropan-2-YL)-6-oxo-1,6-dihydropyridine-2-carboxamide

Citations

For This Compound
1
Citations
TA Thibaudeau, DM Smith - Pharmacological reviews, 2019 - ASPET
The ubiquitin proteasome system (UPS) degrades individual proteins in a highly regulated fashion and is responsible for the degradation of misfolded, damaged, or unneeded cellular …
Number of citations: 267 pharmrev.aspetjournals.org

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